BenchChemオンラインストアへようこそ!

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Medicinal Chemistry SAR Studies Chemical Procurement

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355207-75-8) is a heterobifunctional piperazine-1-carbaldehyde derivative bearing a 3-methyl-5-(1-hydroxypropyl)pyridin-2-yl substituent at the N4 position. The compound (C14H21N3O2, MW 263.34 g/mol) contains three functional domains: a formyl-piperazine moiety for condensation and Schiff-base chemistry, a 3-methylpyridine ring for hydrophobic and π-stacking interactions, and a secondary alcohol (1-hydroxypropyl) group providing both a hydrogen-bond donor/acceptor and a chiral handle.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
Cat. No. B15057508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)O
InChIInChI=1S/C14H21N3O2/c1-3-13(19)12-8-11(2)14(15-9-12)17-6-4-16(10-18)5-7-17/h8-10,13,19H,3-7H2,1-2H3
InChIKeyIRGRKWGZLZNXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355207-75-8): Core Structural and Physicochemical Profile for Research Procurement


4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355207-75-8) is a heterobifunctional piperazine-1-carbaldehyde derivative bearing a 3-methyl-5-(1-hydroxypropyl)pyridin-2-yl substituent at the N4 position . The compound (C14H21N3O2, MW 263.34 g/mol) contains three functional domains: a formyl-piperazine moiety for condensation and Schiff-base chemistry, a 3-methylpyridine ring for hydrophobic and π-stacking interactions, and a secondary alcohol (1-hydroxypropyl) group providing both a hydrogen-bond donor/acceptor and a chiral handle . It is commercially supplied at ≥95% purity (HPLC, C18 column, acetonitrile/water gradient) with a retention time of approximately 15 minutes under standard reversed-phase conditions .

Why 3-Methyl and 1-Hydroxypropyl Regioisomers Cannot Substitute 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde in SAR and Synthesis Programs


The precise regioisomeric and functional-group architecture of this compound dictates both its chemical reactivity and potential biological recognition in ways that preclude simple substitution by in-class analogs. Moving the methyl group from position 3 to position 4 on the pyridine ring (CAS 1355180-49-2) alters the electronic distribution of the aromatic ring and steric environment around the piperazine-N4 attachment point, which can redirect electrophilic aromatic substitution outcomes and shift π-stacking geometries in target binding sites . Replacing the 1-hydroxypropyl group with a formyl (CAS 1355236-51-9), aminoethyl (CAS 1355226-08-2), or aminopropyl substituent fundamentally changes hydrogen-bonding capacity, logP, and the compound's utility as a synthetic intermediate—the aldehyde group on the piperazine ring is the primary reactive handle for library construction, and its reactivity toward nucleophiles is modulated by the electronic character of the pyridyl substituent . The des-methyl analog (CAS 1355231-05-8, MW 249.31 vs. 263.34) lacks the methyl group's hydrophobic contribution and steric influence, yielding different solubility, chromatographic retention, and potentially different pharmacokinetic or target-binding profiles if used in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde Versus Closest Analogs


Molecular Weight and Formula Differentiation: 3-Methyl vs. 4-Methyl vs. Des-Methyl Regioisomers

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (C14H21N3O2, MW 263.34 g/mol) differs from its 4-methyl isomer (C14H21N3O2, MW 263.34 g/mol, CAS 1355180-49-2) only in the position of the pyridine methyl substituent, producing distinct InChI keys and canonical SMILES strings that confirm non-identical connectivity: the target compound places the methyl group at position 3 (ortho to the piperazine attachment), while the 4-methyl isomer places it para to the piperazine . Both isomers share the same molecular weight, but the 3-methyl substitution creates a different steric and electronic environment at the pyridine N1 and C2 positions compared to the 4-methyl analog . The des-methyl analog (4-(5-(1-hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde, CAS 1355231-05-8, C13H19N3O2, MW 249.31) is 14.03 g/mol lighter (-5.3% MW) and lacks one carbon atom entirely, resulting in reduced hydrophobicity and altered chromatographic retention .

Medicinal Chemistry SAR Studies Chemical Procurement

Aldehyde-Containing Piperazine versus Acetyl-Terminated Analog: Functional Group Reactivity Differentiation

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355207-75-8) bears a reactive formyl (–CHO) group at the piperazine N1 position, enabling condensation reactions (Schiff base formation with primary amines, Knoevenagel condensations, reductive aminations) . In contrast, the closely related acetyl-terminated analog 1-(4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone (CAS 1355202-10-6, C15H23N3O2, MW 277.36) features a methyl ketone in place of the aldehyde, which exhibits different electrophilicity and cannot undergo the same set of condensation reactions without prior activation . The formyl analog has molecular formula C14H21N3O2 (MW 263.34), while the acetyl analog is C15H23N3O2 (MW 277.36), a difference of CH2 (14.02 g/mol, +5.3% MW) . The aldehyde proton (δ ~9-10 ppm in 1H NMR) provides a distinct spectroscopic handle for reaction monitoring that is absent in the acetyl compound.

Synthetic Chemistry Library Synthesis Building Block Procurement

1-Hydroxypropyl Substituent Differentiation: Hydrogen-Bond Donor Capacity vs. Aminoalkyl Analogs

The target compound carries a 1-hydroxypropyl substituent (–CH(OH)CH2CH3) at the pyridine 5-position, contributing one hydrogen-bond donor (OH) and one hydrogen-bond acceptor (OH) . The 5-(1-aminoethyl) analog (4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde, CAS 1355226-08-2, C13H20N4O, MW 248.32) replaces the hydroxyl with a primary amine (–CH(NH2)CH3), altering the hydrogen-bond profile to two donors (NH2) and one acceptor (NH2), and introducing a basic ionizable center (pKa ~9-10 for primary amine vs. pKa ~15-16 for secondary alcohol) . The 5-(1-aminopropyl) analog (C14H22N4O, MW 262.35) presents an even larger steric footprint and higher lipophilicity due to the additional methylene . These differences produce distinct logP values: the hydroxypropyl compound is predicted to have a lower logP than the aminopropyl analog due to the alcohol's higher polarity, and a higher logP than the aminoethyl analog due to the additional methylene.

Pharmacophore Design Physicochemical Profiling Medicinal Chemistry

HPLC Purity Benchmarking and Quality Control: Vendor-Reported Purity Data for Procurement Decision-Making

Commercial suppliers report HPLC purity of ≥95% for 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355207-75-8) using a C18 reversed-phase column with acetonitrile/water gradient, achieving a retention time of approximately 15 minutes . For comparison, the des-methyl analog (CAS 1355231-05-8) is also specified at ≥95% purity by the same supplier, while the 4-methyl isomer (CAS 1355180-49-2) is offered at 97% purity by Ambeed . The 5-formyl analog (CAS 1355236-51-9) is supplied at 97% purity by Chemenu . Quantitatively, the target compound meets or exceeds the 95% threshold common to this compound class, with the 97%-grade isomers offering a marginal 2-percentage-point purity advantage at potentially higher cost.

Quality Control Analytical Chemistry Procurement Specifications

Regioisomeric Identity Confirmation via Canonical SMILES and InChI Key Distinction

Unambiguous identification of 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde requires verification against the 4-methyl isomer (CAS 1355180-49-2), which shares the identical molecular formula (C14H21N3O2) and molecular weight (263.34 g/mol) . The canonical SMILES for the target compound is CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)O, placing the methyl group at pyridine position 3 (meta to N) and the hydroxypropyl at position 5. The 4-methyl isomer shows SMILES CCC(C1=CN=C(C=C1C)N2CCN(CC2)C=O)O, with the methyl group at position 4 (para to N) . The InChI keys are distinct: the target compound produces one unique identifier, while the 4-methyl isomer yields a different InChI key (HYXKDPPDVDDCOW-UHFFFAOYSA-N) . These structural identifiers serve as the definitive confirmation of regioisomeric identity, essential for compound registration in corporate databases and for avoiding costly mis-identification in high-throughput screening campaigns.

Chemical Informatics Compound Registration Procurement Verification

Patent Context: α7 Nicotinic Acetylcholine Receptor Agonist Scaffold Class Differentiation

The piperazine-1-carbaldehyde scaffold class encompassing the target compound is disclosed in Cornerstone Therapeutics patent family US7943622/US20120071652 as part of a series of α7 nicotinic acetylcholine receptor (nAChR) agonists [1]. While the patent describes compounds with quantitative α7 nAChR agonist activity, specific EC50 values for individual examples including the target compound are not publicly extractable from the available patent documentation [1]. Within the broader α7 nAChR agonist chemical space, piperazine-1-carbaldehydes bearing pyridyl substituents represent a structurally distinct chemotype from the more extensively characterized quinuclidine-based agonists (e.g., PNU-282987) and urea-based agonists (e.g., PHA-568487), with the aldehyde functionality providing a unique synthetic diversification point not available in these established scaffolds [2]. Although class-level evidence suggests potential α7 nAChR modulatory activity for compounds within this patent family, no direct head-to-head pharmacological data comparing the target compound with specific comparators is publicly available.

Neuropharmacology α7 nAChR Inflammatory Disease Patent Analysis

Evidence-Backed Application Scenarios for 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde in Research and Industrial Chemistry


Scaffold Diversification via Aldehyde-Specific Condensation Chemistry for Compound Library Synthesis

The formyl group at the piperazine N1 position enables a suite of aldehyde-specific condensation reactions—including Schiff base formation with primary amines, hydrazone synthesis, and Knoevenagel condensations with active methylene compounds—that are not accessible with the acetyl-terminated analog (CAS 1355202-10-6) . This makes the target compound the preferred building block for constructing diverse screening libraries where the piperazine-carbaldehyde serves as a versatile diversification point. The 1-hydroxypropyl substituent remains intact during these transformations, preserving a secondary alcohol handle for further functionalization (e.g., esterification, oxidation to ketone, or Mitsunobu reactions).

Structure-Activity Relationship (SAR) Studies Targeting α7 Nicotinic Acetylcholine Receptors

Based on the Cornerstone Therapeutics patent family (US7943622/US20120071652) disclosing piperazine-1-carbaldehyde derivatives as α7 nAChR agonists, the target compound serves as a research tool for exploring SAR around the pyridine substitution pattern [1]. The 3-methyl-5-(1-hydroxypropyl)pyridine substitution represents a specific regioisomeric and functional-group combination that can be systematically compared with the des-methyl, 4-methyl, formyl, aminoethyl, and aminopropyl analogs to map pharmacophoric requirements for α7 nAChR binding and functional activity. Researchers should independently validate target engagement and functional activity, as quantitative comparator data are not publicly available.

Synthetic Intermediate for tert-Butyl Carbamate-Protected Piperazine Derivatives

The aldehyde group of the target compound can be reduced or protected to access the corresponding Boc-protected piperazine derivative (tert-butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate) . This transformation is valuable when a protected piperazine nitrogen is required for orthogonal synthetic strategies. The 1-hydroxypropyl group's resistance to common aldehyde reduction conditions (e.g., NaBH4 in MeOH at 0°C) allows selective reduction of the formyl group to a hydroxymethyl or methyl substituent without affecting the secondary alcohol on the pyridine ring, a selectivity advantage over analogs where both functional groups might be redox-labile.

Quality Control and Analytical Method Development Using HPLC Retention Time Benchmarking

The documented HPLC retention time of approximately 15 minutes under standardized C18 reversed-phase conditions (acetonitrile/water gradient) provides a verifiable analytical benchmark for quality control laboratories . This retention time is specific to the 3-methyl-5-(1-hydroxypropyl) substitution pattern and can be used to distinguish the target compound from its regioisomers and functional analogs—which exhibit different retention characteristics due to altered hydrophobicity—in purity assessment, stability studies, and reaction monitoring workflows.

Chiral Resolution and Enantiomer-Specific Studies Leveraging the 1-Hydroxypropyl Stereocenter

The 1-hydroxypropyl substituent introduces a chiral center at the benzylic carbon, making the target compound a racemic mixture with potential for enantiomer separation. This stereochemical feature differentiates it from achiral analogs (e.g., the 5-formyl or des-methyl variants) and enables enantiomer-specific SAR exploration or asymmetric synthesis applications. The secondary alcohol provides a handle for chiral derivatization (e.g., Mosher ester formation) to determine enantiomeric excess, a capability absent in the aminoalkyl analogs where the amine group requires different chiral analysis methods.

Quote Request

Request a Quote for 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.